![molecular formula C12H17BrN2O B7473281 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea, also known as BPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BPU is a urea derivative that has been synthesized through a variety of methods, each with its own advantages and limitations.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is not fully understood, but it is believed to act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been found to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects. In addition, 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is its high purity and good yields when synthesized using established methods. Additionally, 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea. One area of interest is the development of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea's potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea and its potential applications in cancer treatment.
Méthodes De Synthèse
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea can be synthesized through a variety of methods, including reaction of 1,1-dimethyl-3-oxo-urea with 4-bromobenzyl chloride in the presence of a base, or reaction of 1,1-dimethyl-3-oxo-urea with 4-bromobenzylamine in the presence of a carbonyldiimidazole. These methods have been shown to yield 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea with high purity and good yields.
Applications De Recherche Scientifique
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been studied extensively for its potential applications in drug development. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)14-12(16)15(3)8-10-4-6-11(13)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDLOCXLXKFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-3-isopropyl-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



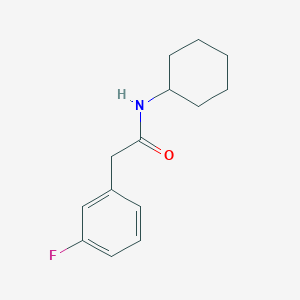
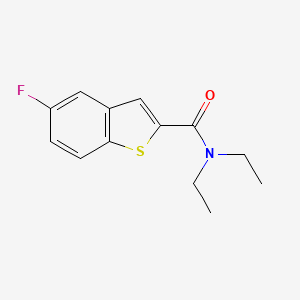
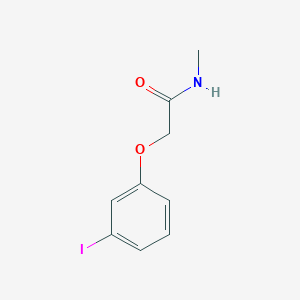



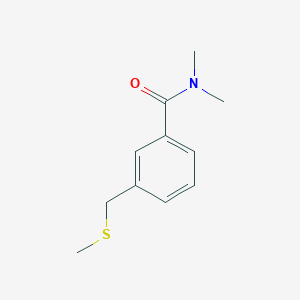

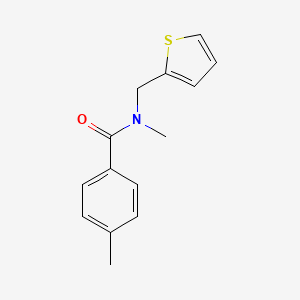
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)